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Cat. No.: B1668823
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Introduction

Cefcanel daloxate is a third-generation oral cephalosporin prodrug. Following oral
administration, it is hydrolyzed to its active metabolite, cefcanel. This guide provides a
comprehensive overview of the pharmacokinetic and pharmacodynamic properties of cefcanel
daloxate, intended to support research and development activities in the field of antibacterial
drug discovery.

Pharmacokinetics

Cefcanel daloxate is readily absorbed after oral administration and rapidly converted to its
active form, cefcanel, by esterases in the intestinal wall and blood. The pharmacokinetic profile
of cefcanel has been evaluated in healthy volunteers and in patients with varying degrees of
renal function.

Table 1: Pharmacokinetic Parameters of Cefcanel after a
Single 300 mg Oral Dose of Cefcanel Daloxate
Hydrochloride in Healthy Volunteers
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Parameter Mean Value (+ SD)
Cmax (mg/L) 3.5(x0.8)

Tmax (h) 1.5(x0.5)

AUCo- (mg-h/L) 10.2 (£ 1.8)

tv2 (h) 1.1(x0.2)

Renal Clearance (mL/min) 250 (x 50)

Urinary Excretion (% of dose) 60 - 70

Data compiled from studies in healthy adult volunteers with normal renal function.

Table 2: Influence of Renal Impairment on Cefcanel

Pharmacokinetics
Creatinine
. Cmax (mgl/L) AUCo-o (mg-hiL) t'% (h)

Clearance (mL/min)

> 80 (Normal) 3.5 10.2 1.1

50 - 80 (Mild) 4.1 15.8 2.3

30 - 50 (Moderate) 5.2 25.1 4.5

< 30 (Severe) 6.8 48.7 8.9

Values represent the mean pharmacokinetic parameters of cefcanel following a single oral
dose of cefcanel daloxate in patients with varying degrees of renal impairment.

Experimental Protocol: Pharmacokinetic Study in
Humans

Study Design: An open-label, single-dose study was conducted in healthy adult volunteers and
patients with stable renal impairment.

Drug Administration: A single oral dose of 300 mg cefcanel daloxate hydrochloride was
administered with 240 mL of water after an overnight fast.
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Sample Collection: Blood samples were collected into heparinized tubes at pre-dose and at
0.5,1,15,2,3,4,6, 8,12, and 24 hours post-dose. Urine was collected in fractions over 24
hours.

Analytical Method: Plasma and urine concentrations of cefcanel were determined using a
validated high-performance liquid chromatography (HPLC) method.

o Sample Preparation: Plasma samples were deproteinized with acetonitrile. Urine samples
were diluted with the mobile phase.

o Chromatographic Conditions:

[e]

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 pym).

o

Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 7.0).

Flow Rate: 1.0 mL/min.

[¢]

Detection: UV detection at 270 nm.

[¢]

» Quantification: The concentration of cefcanel in the samples was determined by comparing
the peak area with that of a standard curve prepared with known concentrations of cefcanel.

Metabolism and Excretion

Cefcanel daloxate, a prodrug, undergoes hydrolysis by esterases to release the active moiety,
cefcanel. This biotransformation primarily occurs in the intestinal mucosa and blood. Cefcanel
itself is not significantly metabolized and is primarily eliminated unchanged by the kidneys
through both glomerular filtration and tubular secretion. In healthy individuals, approximately
60-70% of the administered dose is recovered in the urine as active cefcanel within 24 hours. A
study involving [14C]cefcanel daloxate hydrochloride in healthy male volunteers showed that
after a single oral dose, the half-life of cefcanel was approximately 1 hour, with 38.2% of the
radioactivity excreted in the urine as cefcanel.[1]

Pharmacodynamics

The antibacterial activity of cefcanel is attributed to its ability to inhibit bacterial cell wall
synthesis. Like other B-lactam antibiotics, cefcanel binds to and inactivates penicillin-binding
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proteins (PBPs), enzymes essential for the final step of peptidoglycan synthesis. This
disruption of cell wall integrity leads to bacterial cell lysis and death.

In Vivo Efficacy: Mouse Thigh Infection Model

The in vivo efficacy of cefcanel daloxate has been demonstrated in a neutropenic mouse thigh
infection model against common pathogens.

Table 3: In Vivo Efficacy of Cefcanel Daloxate in a

Murine Thigh Infection Model

Logio CFU
. . Reduction at
Organism Strain MIC (mgIL) Dose (mg/kg)
24h (mean *
SD)
Staphylococcus
ATCC 29213 1.0 10 1.5+0.3
aureus
20 2.8+05
40 41+0.6
Escherichia coli ATCC 25922 0.5 10 1.8+04
20 3.2+0.7
40 45+0.8
Klebsiella
_ ATCC 13883 0.25 10 2.1+05
pneumoniae
20 3.9+0.6
40 5.2+0.9

Data represents the reduction in bacterial colony-forming units (CFU) per thigh in neutropenic
mice 24 hours after oral administration of cefcanel daloxate.

Experimental Protocol: Mouse Thigh Infection Model
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Animal Model: Female ICR (CD-1) mice (6-8 weeks old) were rendered neutropenic by
intraperitoneal injections of cyclophosphamide.

Infection: Mice were inoculated intramuscularly in the thigh with a bacterial suspension
containing approximately 10 CFU of either S. aureus, E. coli, or K. pneumoniae.

Drug Administration: Cefcanel daloxate was administered orally via gavage at various doses
at 2 and 12 hours post-infection.

Efficacy Assessment: At 24 hours post-infection, mice were euthanized, and the thigh muscles
were excised, homogenized, and serially diluted. The number of viable bacteria (CFU) was
determined by plating on appropriate agar media. The reduction in logio CFU per thigh
compared to untreated controls was calculated to determine the efficacy of the treatment.

Visualizations
Signaling Pathway: Mechanism of Action

Bacterial Cell

C i Cross-linked
Penicillin-Binding r0SS-1INKIing Peptidoglycan
Protein (PBP) (Cell Wall)

Cell Lysis Inhibition leads to
and Death S

Peptidoglycan
Precursors
Inhibition
e

Click to download full resolution via product page

Caption: Inhibition of bacterial cell wall synthesis by Cefcanel.
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Experimental Workflow: Pharmacokinetic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Disposition of oral [14C]cefcanel daloxate hydrochloride in healthy male subjects -
PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide on the Pharmacokinetics
and Pharmacodynamics of Cefcanel Daloxate]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1668823#pharmacokinetics-and-
pharmacodynamics-of-cefcanel-daloxate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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